4-methoxypyridine-2,6-dicarboxylic Acid
Overview
Description
4-Methoxypyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 6 positions and a methoxy group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-2,6-dicarboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxy and carboxylic acid groups. One common method involves the use of pyridine-2,6-dicarboxylic acid as a starting material, which is then subjected to methoxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
4-Methoxypyridine-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The methoxy and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
- 4-Nitropyridine-2,6-dicarboxylic acid
- 4-Aminopyridine-2,6-dicarboxylic acid
- 4-Bromopyridine-2,6-dicarboxylic acid
- 4-Chloropyridine-2,6-dicarboxylic acid
- 4-Hydroxypyridine-2,6-dicarboxylic acid
Comparison: 4-Methoxypyridine-2,6-dicarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. Compared to its analogs, such as 4-nitropyridine-2,6-dicarboxylic acid or 4-aminopyridine-2,6-dicarboxylic acid, the methoxy derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
4-methoxypyridine-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGKNNWONGEVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440716 | |
Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52062-26-7 | |
Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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